molecular formula C10H11N3O3S B5763870 N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5763870
M. Wt: 253.28 g/mol
InChI Key: JAMZLNZNVMOKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as CPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various physiological processes, including inflammation and cancer cell growth. By inhibiting these enzymes, N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is able to exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells. Additionally, N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a low toxicity profile, making it safe for use in cell culture and animal studies. However, N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide. One area of research is the development of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves the reaction of 2-aminobenzimidazole with cyclopropylcarbonyl chloride and sulfonyl chloride. This reaction results in the formation of N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, which is a white crystalline solid.

Scientific Research Applications

N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been studied extensively for its potential applications in the field of medicine. It has been found to have potent anti-inflammatory and anti-cancer properties. N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-cyclopropyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c14-10-11-8-4-3-7(5-9(8)12-10)17(15,16)13-6-1-2-6/h3-6,13H,1-2H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMZLNZNVMOKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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